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Introduction

Tigilanol tiglate (TT), a novel small molecule diterpene ester, is emerging as a significant
advancement in intratumoral cancer therapy.[1] Developed by QBiotics Group, this therapeutic
agent, also known as EBC-46, is being investigated for its potent oncolytic properties in a
variety of solid tumors.[2][3] This technical guide synthesizes the core preclinical research that
underpins the efficacy of tigilanol tiglate, providing researchers, scientists, and drug
development professionals with a comprehensive overview of its mechanism of action,
experimental validation, and quantitative outcomes. The document will delve into the detailed
methodologies of key experiments and present a consolidated view of the efficacy data,
supported by visual representations of its biological pathways and experimental workflows.

Mechanism of Action

Tigilanol tiglate's primary mechanism of action is multifaceted, initiating a rapid and localized
inflammatory response, disrupting the tumor vasculature, and inducing immunogenic cell
death.[4][5] A single intratumoral injection triggers a cascade of events leading to hemorrhagic
necrosis of the tumor, followed by eschar formation and rapid tumor ablation. This process is
largely mediated by the activation of specific isoforms of Protein Kinase C (PKC), particularly
PKC-BI, -Bll, -a, and -y. The activation of PKC leads to an oxidative burst from
polymorphonuclear cells and increased permeability of endothelial cell monolayers,
contributing to the vascular disruption.
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Recent studies have further elucidated that tigilanol tiglate acts as a lipotoxin at therapeutic
doses, binding to and promoting mitochondrial and endoplasmic reticulum (ER) dysfunction.
This leads to an unfolded protein response, ATP depletion, organelle swelling, caspase
activation, and ultimately, a form of immunogenic cell death known as pyroptosis, which is
dependent on gasdermin E. This mode of cell death promotes the release of damage-
associated molecular patterns (DAMPSs) such as HMGB1, ATP, and calreticulin, which can

stimulate a systemic anti-tumor immune response.
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Tigilanol Tiglate's multifaceted mechanism of action.

Quantitative Efficacy Data

The preclinical and veterinary clinical studies of tigilanol tiglate have demonstrated significant
efficacy across various tumor models. The following tables summarize the key quantitative
outcomes from these studies.

Table 1: Efficacy in Canine Mast Cell Tumors (Pivotal
Field Study)
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Parameter Result Citation

Complete Response (Single
I 75%
Injection, Day 28)

No Recurrence (Day 84) 93%

89% of dogs with initial
Durable Response (1 Year) complete response remained

tumor-free

Complete Response in High-
Grade Tumors (Single Dose, 44%
Day 28)

Table 2: Dose-Response and Healing in Canine Mast Cell

Tumors
Parameter Result Citation

Complete Response (1.0

90%

mg/mL dose, Day 21)
Median Time to Wound

) 7 days
Formation
Median Time to Complete

) 30 days

Healing
Healing by Day 42 (Tumors

g by Day 42 ( 100%
<0.5 cmd)
Healing by Day 84 All but one tissue deficit healed

Table 3: Efficacy in Preclinical Mouse Models
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Model Outcome Citation
Syngeneic and Xenograft Rapid tumor ablation following
Models a single injection

Dose-dependent tumor
Melanoma Xenograft Model

ablation
CT-26 and B16-F10-OVA Enhanced response to
Models immune checkpoint blockade
Squamous Cell Carcinoma Vascular disruption evident
Xenografts within 1 hour

No viable tumor cells
Xenograft Mouse Melanoma

recovered 4 hours post-
Model

treatment

Table 4: Human Clinical Trial Efficacy Signals (Phase I)

Parameter Result Citation
Complete Response 18% (4/22 patients)

Partial Response 9% (2/22 patients)

Stable Disease 45% (10/22 patients)

Abscopal Responses ) )
i Observed in 2 patients
(Metastatic Melanoma)

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies of tigilanol
tiglate.

In Vivo Efficacy Studies in Mouse Models

e Animal Models: Studies have utilized various mouse models, including BALB/c Foxnlnu
nude mice for xenografts (e.g., MM649 human melanoma) and immunocompetent mice for
syngeneic tumors (e.g., CT-26 colon carcinoma and B16-F10-OVA melanoma).
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Tumor Induction: Tumors are typically established by subcutaneous injection of cancer cells
into the flank of the mice.

Treatment: A single intratumoral injection of tigilanol tiglate is administered at varying
concentrations (e.g., up to 50 pL). Control groups often receive the vehicle excipient.

Efficacy Assessment: Tumor volume is measured over time. Kaplan-Meier analysis is used to
assess the percentage of tumors below a certain volume (e.g., 100 mm3). Overall survival is
also monitored.

Immunohistochemistry: Tumor tissues are stained for markers such as CD31 to assess
vascular integrity.

Canine Mast Cell Tumor Clinical Trials

Study Design: A randomized, controlled, investigator and owner-blinded, multi-center clinical
study was conducted with client-owned dogs.

Inclusion Criteria: Dogs with cutaneous or subcutaneous mast cell tumors were enrolled.

Treatment: A single intratumoral injection of tigilanol tiglate was administered. The dose was
characterized in a separate dose de-escalation study.

Efficacy Endpoints: The primary endpoint was the complete response rate at Day 28.
Secondary endpoints included recurrence-free interval at Day 84 and 12 months. Wound
healing was also systematically assessed.

In Vitro Mechanistic Studies

Cell Lines: A variety of cancer cell lines (e.g., MM649 melanoma, A-431 epidermoid
carcinoma) and endothelial cells have been used.

Assays:
o Cell Viability: Assessed using methods like propidium iodide staining and flow cytometry.

o PKC Activation: Measured by observing cellular responses in the presence and absence
of PKC inhibitors like bisindolylmaleimide-1.
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o Immunogenic Cell Death Markers: Assessed through assays for ATP release (luciferase
assays), HMGBL1 release (ELISA), and calreticulin externalization (flow cytometry).

o Microscopy: Used to observe cellular morphology changes, organelle swelling, and
membrane disruption.
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A generalized workflow for preclinical evaluation of tigilanol tiglate.
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Conclusion

The preclinical data for tigilanol tiglate provides a robust foundation for its clinical development.
The consistent and potent anti-tumor activity observed in both murine models and veterinary
clinical settings is compelling. The elucidation of its dual mechanism, involving direct oncolysis
through vascular disruption and the induction of an immunogenic cell death program, positions
it as a promising agent for monotherapy and in combination with immunotherapies. The
detailed experimental protocols and quantitative efficacy data summarized in this guide offer a
valuable resource for researchers and drug development professionals seeking to understand
and build upon the existing knowledge of this novel oncolytic agent. As tigilanol tiglate
progresses through human clinical trials for indications such as soft tissue sarcoma and head
and neck cancer, the insights from this preclinical research will be invaluable.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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